

# Role of [Asp371]-Tyrosinase (369-377) as a tumor antigen

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                         |           |
|----------------------|-----------------------------------------|-----------|
| Compound Name:       | [Asp371]-Tyrosinase (369-377),<br>human |           |
| Cat. No.:            | B612788                                 | Get Quote |

An In-depth Technical Guide on the Role of [Asp371]-Tyrosinase (369-377) as a Tumor Antigen

Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

Tyrosinase, a key enzyme in melanin synthesis, is a well-established tumor-associated antigen (TAA) in melanoma.[1][2] A specific nonapeptide derived from this protein, corresponding to amino acids 369-377, has garnered significant interest as a target for immunotherapy. This peptide undergoes a crucial post-translational modification—the conversion of asparagine to aspartic acid at position 371—resulting in the sequence Tyr-Met-Asp-Gly-Thr-Met-Ser-Gln-Val (YMDGTMSQV).[3][4][5][6] This modified epitope is presented by the MHC class I molecule HLA-A\*02:01 on the surface of melanoma cells and can be recognized by cytotoxic T lymphocytes (CTLs).[3][4][7][8] Its high presentation on tumor cells is linked to the aberrant processing and instability of the tyrosinase protein within the cancer cell machinery.[9] This guide provides a comprehensive overview of the antigen processing pathway, immunogenicity, and clinical relevance of the [Asp371]-Tyrosinase (369-377) peptide, supported by quantitative data and detailed experimental protocols.

# **Antigen Processing and Presentation Pathway**

The generation of the YMDGTMSQV epitope is a multi-step process that deviates from the canonical MHC class I presentation pathway for cytosolic proteins. It relies on protein

## Foundational & Exploratory





misfolding, retrotranslocation from the endoplasmic reticulum (ER), and enzymatic modifications in the cytosol.

- ER Translation and Glycosylation: The tyrosinase protein is synthesized on ribosomes and translocated into the ER.[4][9] The native sequence at position 371 contains an asparagine (Asn) residue within an N-linked glycosylation consensus site (Asn-Gly-Thr).[7][10] This Asn residue is glycosylated in the ER.
- ER-Associated Degradation (ERAD): Misfolded or short-lived tyrosinase molecules are targeted for degradation.[9][10] These proteins are retrotranslocated from the ER back into the cytosol through the ERAD pathway.[10] The high presentation of the tyrosinase epitope is associated with this instability and aberrant intracellular processing.[9]
- Deglycosylation and Deamidation: In the cytosol, the enzyme Peptide-N-glycanase (PNGase) cleaves the N-glycan chain from the Asn371 residue. This enzymatic cleavage results in the deamidation of asparagine, converting it into aspartic acid (Asp).[10]
- Proteasomal Cleavage: The full-length, deamidated tyrosinase protein is then cleaved by the proteasome in the cytosol, generating the nine-amino-acid peptide YMDGTMSQV.[4][11][12]
- TAP Transport and MHC Loading: The resulting peptide is transported from the cytosol back into the ER via the Transporter associated with Antigen Processing (TAP).[4][11][12] Inside the ER, the peptide binds to newly synthesized HLA-A\*02:01 molecules.[7]
- Cell Surface Presentation: The stable peptide-MHC class I complex is then transported to the melanoma cell surface, where it can be recognized by the T-cell receptors of specific CD8+ cytotoxic T lymphocytes.





Click to download full resolution via product page

Antigen processing pathway of [Asp371]-Tyrosinase(369-377).

# **Quantitative Data Summary**

Quantitative analysis of peptide-MHC binding and data from clinical trials are crucial for evaluating the therapeutic potential of the [Asp371]-Tyrosinase (369-377) antigen.

# **Table 1: MHC Class I Binding Affinity**

Binding affinity to the HLA-A\*0201 molecule is a key determinant of a peptide's immunogenicity. The data shows that both the human peptide and its murine homolog bind with high affinity.

| Peptide Origin | Sequence  | Target<br>Molecule     | Binding<br>Affinity (IC50) | Reference |
|----------------|-----------|------------------------|----------------------------|-----------|
| Human          | YMDGTMSQV | HLA-A <i>0201</i>      | 74 nM                      | [13]      |
| Human          | YMDGTMSQV | HLA-A0201+ T2<br>cells | 1.2 μg/mL<br>(~1164 nM)    | [5]       |
| Murine         | FMDGTMSQV | HLA-A*0201             | 65 nM                      | [13]      |



Note: The discrepancy in IC50 values may be due to different experimental systems (purified MHC molecules vs. cell-based assays).

## **Table 2: Summary of Clinical Trials**

The [Asp371]-Tyrosinase (369-377) peptide has been investigated in several clinical trials, primarily as a component of cancer vaccines for melanoma patients.



| Trial Phase | Vaccine<br>Composition                                          | Patient<br>Population                         | Key Outcomes<br>&<br>Immunological<br>Response                                                                                                               | Reference |
|-------------|-----------------------------------------------------------------|-----------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Phase II    | Tyrosinase<br>peptides + GM-<br>CSF                             | Stage IV<br>Melanoma (HLA<br>class I matched) | Limited clinical activity. Induction of tyrosinase-reactive T-cells observed in 4 patients, including one with a mixed response and one with stable disease. | [14][15]  |
| Phase I/II  | Mouse and<br>Human<br>Tyrosinase DNA                            | Stage III/IV<br>Melanoma (HLA-<br>A*0201+)    | Vaccines were safe. CD8+ T-cell responses to the YMDGTMSQV peptide were induced in 7/18 patients. Responding T-cells had an effector memory phenotype.       | [16]      |
| Phase III   | Multiple peptides<br>(gp100, MART-1,<br>tyrosinase) +<br>GM-CSF | Resected High-<br>Risk Melanoma               | Did not improve relapse-free or overall survival compared to control.                                                                                        | [17]      |

# **Experimental Protocols**



The study of the [Asp371]-Tyrosinase (369-377) antigen involves a range of immunological assays to quantify T-cell responses and cytotoxic function.

# Protocol 1: Chromium-51 (51Cr) Release Cytotoxicity Assay

This assay is the gold standard for measuring the ability of cytotoxic T lymphocytes (CTLs) to kill target cells.

Objective: To quantify the lysis of target cells (e.g., peptide-pulsed T2 cells or melanoma cells) by antigen-specific CTLs.

### Methodology:

- Target Cell Preparation:
  - Culture target cells (e.g., HLA-A2 positive T2 cells) to a sufficient number.
  - Label the target cells by incubating them with 100 μCi of Na251CrO4 for 1-1.5 hours at  $37^{\circ}$ C.[4][18]
  - Wash the labeled cells 3 times with culture medium to remove excess 51Cr.
  - Resuspend cells and pulse them with varying concentrations of the YMDGTMSQV peptide (e.g., 0.1, 1, 10 μg/mL) for 1-3 hours.[18] A negative control (no peptide or irrelevant peptide) should be included.
- Effector Cell Co-culture:
  - Plate the labeled and peptide-pulsed target cells in a 96-well round-bottom plate at a fixed density (e.g., 5,000 cells/well).
  - Add effector CTLs at various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
  - Prepare control wells:
    - Spontaneous Release: Target cells with medium only.



- Maximum Release: Target cells with a lysis agent (e.g., 5% Triton X-100).
- Incubation and Measurement:
  - Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C.[4]
  - After incubation, centrifuge the plate again.
  - Harvest a fraction of the supernatant from each well.
  - Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
- Data Analysis:
  - Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 \*
     (Experimental Release Spontaneous Release) / (Maximum Release Spontaneous Release)

# Protocol 2: Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay

This highly sensitive assay is used to detect and quantify cytokine-secreting cells at the single-cell level, commonly used for measuring IFN-y release from activated T-cells.

Objective: To determine the frequency of antigen-specific T-cells in a population (e.g., PBMCs) by measuring cytokine production upon peptide stimulation.

### Methodology:

- Plate Coating: Coat a 96-well PVDF membrane plate with an anti-cytokine (e.g., anti-IFN-γ)
  capture antibody overnight at 4°C.
- Cell Plating:
  - Wash the plate and block with a blocking buffer.
  - Add responder cells (e.g., patient PBMCs) to the wells.



- Add stimulator cells (e.g., peptide-pulsed T2 cells or dendritic cells) or directly add the YMDGTMSQV peptide to the wells. Include positive (e.g., PHA) and negative (irrelevant peptide) controls.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
- Detection:
  - Wash the plate to remove cells.
  - Add a biotinylated anti-cytokine detection antibody.
  - Add streptavidin-alkaline phosphatase (ALP) conjugate.
  - Add a substrate (e.g., BCIP/NBT) that forms a colored precipitate (spot) at the site of cytokine secretion.
- Analysis: Wash and dry the plate. Count the spots in each well using an automated ELISPOT reader. Each spot represents a single cytokine-secreting cell.

## **Protocol 3: MHC-Tetramer Staining**

This flow cytometry-based technique allows for the direct visualization and quantification of antigen-specific T-cells.

Objective: To identify and enumerate T-cells that have T-cell receptors (TCRs) specific for the tyrosinase(369-377)-HLA-A2 complex.

#### Methodology:

- Reagent: Obtain a phycoerythrin (PE) or allophycocyanin (APC) conjugated HLA-A\*02:01 tetramer folded with the YMDGTMSQV peptide.
- Cell Staining:
  - Isolate PBMCs from a patient blood sample.







- Incubate the cells with the fluorescently labeled tetramer reagent for 30-60 minutes at room temperature or 37°C in the dark.
- Add fluorescently-conjugated antibodies against cell surface markers, such as anti-CD8 and anti-CD3, to identify the CTL population.
- Flow Cytometry:
  - Wash the cells to remove unbound antibodies and tetramers.
  - Acquire the cells on a flow cytometer.
- Data Analysis:
  - Gate on the lymphocyte population, then on CD3+ cells, and subsequently on CD8+ Tcells.
  - Within the CD8+ gate, quantify the percentage of cells that are positive for the tyrosinase-tetramer.





Click to download full resolution via product page

Workflow for assessing T-cell response to tyrosinase peptide.

### **Conclusion and Future Directions**

The [Asp371]-Tyrosinase (369-377) peptide is a bona fide tumor antigen, arising from the unique biology of melanoma cells. Its processing pathway, involving ERAD and post-translational deamidation, highlights a non-canonical source of MHC class I epitopes that can be exploited for immunotherapy. While early peptide vaccine trials have shown modest success, the induction of specific T-cell responses in some patients is encouraging.[14][16]

Future strategies should focus on enhancing the immunogenicity of this epitope. This could involve combination therapies with checkpoint inhibitors to overcome T-cell exhaustion, the use of more potent adjuvants, or delivery via advanced platforms like mRNA vaccines or viral vectors to optimize antigen presentation and T-cell activation.[8] Further investigation into the factors that dictate tyrosinase protein instability in tumor cells could also unveil new therapeutic targets to increase the presentation of this and other tumor antigens.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dbaitalia.it [dbaitalia.it]
- 3. Peptide Tyrosinase (Asp371) HLA-A\*0201 YMDGTMSQV SB-PEPTIDE [sb-peptide.com]
- 4. zoonosen.vetmed.uni-muenchen.de [zoonosen.vetmed.uni-muenchen.de]
- 5. caymanchem.com [caymanchem.com]
- 6. abbiotec.com [abbiotec.com]
- 7. An N-glycosylated tyrosinase epitope associates with newly synthesized MHC class I molecules in melanoma cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Melanoma cells present high levels of HLA-A2-tyrosinase in association with instability and aberrant intracellular processing of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Transporter (TAP)- and proteasome-independent presentation of a melanoma-associated tyrosinase epitope PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. molnova.com [molnova.com]
- 13. osti.gov [osti.gov]
- 14. Phase 2 trial of vaccination with tyrosinase peptides and granulocyte-macrophage colony-stimulating factor in patients with metastatic melanoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ascopubs.org [ascopubs.org]
- 17. mdpi.com [mdpi.com]



- 18. rupress.org [rupress.org]
- To cite this document: BenchChem. [Role of [Asp371]-Tyrosinase (369-377) as a tumor antigen]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612788#role-of-asp371-tyrosinase-369-377-as-a-tumor-antigen]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com